(E)-5-(2-carboxyvinyl)-2'-deoxyuridine

Descripción general

Descripción

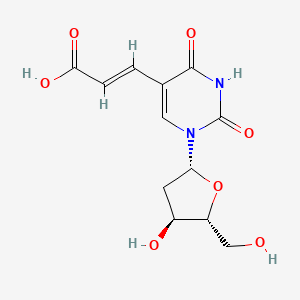

(E)-5-(2-carboxyvinyl)-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to thymidine but contains a carboxyvinyl group at the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-carboxyvinyl)-2’-deoxyuridine typically involves the following steps:

Starting Material: The synthesis begins with 2’-deoxyuridine.

Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under controlled conditions.

Carboxylation: The vinyl group is then carboxylated to introduce the carboxyvinyl moiety.

Industrial Production Methods

Industrial production methods for (E)-5-(2-carboxyvinyl)-2’-deoxyuridine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-(2-carboxyvinyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the carboxyvinyl group.

Substitution: The uracil ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the nucleophile but often involve mild bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research

Building Block for Complex Molecules

(E)-5-(2-carboxyvinyl)-2'-deoxyuridine serves as a crucial building block in the synthesis of more complex nucleoside derivatives. Its unique structure allows chemists to explore modifications that can lead to new compounds with varied biological activities .

Synthesis Methods

The synthesis of this compound typically involves:

- Vinylation : The introduction of a vinyl group at the 5-position of uracil.

- Carboxylation : Subsequent carboxylation of the vinyl group to form the carboxyvinyl moiety.

Biological Applications

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). In vitro studies have shown that it can inhibit viral replication, with an ID50 value suggesting potency comparable to established antiviral agents like acyclovir .

Mechanism of Action

The compound's mechanism involves its incorporation into viral DNA in place of thymidine, disrupting normal DNA synthesis and repair processes. This interference can lead to reduced viral load and potentially enhance therapeutic outcomes in viral infections .

Case Study 1: Antiviral Efficacy Against HSV-1

A study demonstrated that this compound showed promising activity against HSV-1, with a notable reduction in viral titers observed in treated cell lines. The compound's efficacy was evaluated through cytopathic effect assays, where it exhibited a dose-dependent response, indicating its potential as an antiviral agent .

Case Study 2: Synthesis and Characterization

In a comprehensive study on nucleoside analogs, researchers synthesized various derivatives of this compound and characterized their biological activities. The findings revealed that modifications at different positions influenced antiviral potency and cytotoxicity profiles, providing insights into structure-activity relationships .

Mecanismo De Acción

The mechanism of action of (E)-5-(2-carboxyvinyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to potential antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for DNA replication and repair.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2’-deoxyuridine: Another thymidine analog with a fluorine atom at the 5-position.

5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position.

5-Bromo-2’-deoxyuridine: Features a bromine atom at the 5-position.

Uniqueness

(E)-5-(2-carboxyvinyl)-2’-deoxyuridine is unique due to the presence of the carboxyvinyl group, which imparts distinct chemical and biological properties compared to other thymidine analogs. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of DNA synthesis and repair mechanisms.

Actividad Biológica

(E)-5-(2-Carboxyvinyl)-2'-deoxyuridine (commonly referred to as CVDU) is a pyrimidine nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound exhibits structural similarities to natural nucleosides, which allows it to interact with various biological pathways.

Antiviral Properties

CVDU has been primarily studied for its ability to inhibit the replication of herpes simplex virus (HSV). Research indicates that CVDU acts as a potent inhibitor of HSV-1 and HSV-2, effectively reducing viral load in infected cells. The mechanism of action involves the incorporation of CVDU into viral DNA, which disrupts the synthesis of viral nucleic acids and ultimately inhibits viral replication .

Anticancer Activity

In addition to its antiviral properties, CVDU has shown promise as an anticancer agent. Studies have demonstrated that CVDU can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and KB31 (cervical cancer) cells. The compound appears to exert its anticancer effects through the induction of cell cycle arrest at the G2/M phase, leading to increased cell death in a dose-dependent manner .

Table 1: Summary of Biological Activities of CVDU

Case Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, researchers treated HSV-infected cells with varying concentrations of CVDU. The results indicated a significant reduction in viral titers compared to untreated controls. Specifically, at concentrations above 10 µM, CVDU reduced viral replication by over 90% within 48 hours .

Case Study 2: Anticancer Effects in Lung Cancer Cells

A study investigating the effects of CVDU on A549 lung cancer cells revealed that treatment with 50 µM of CVDU resulted in a marked increase in apoptotic markers after 24 hours. Flow cytometry analysis showed that approximately 70% of treated cells were in the late stages of apoptosis, compared to only 15% in untreated controls. Additionally, cell cycle analysis demonstrated a significant accumulation of cells in the G2/M phase, indicating a blockade that precedes mitosis .

Research Findings

Recent studies have further elucidated the pharmacological profile of CVDU. Notably, it has been shown that:

- Mechanism : The incorporation of CVDU into DNA disrupts normal replication processes due to its structural similarity to thymidine, making it a competitive inhibitor for DNA polymerases involved in viral and cellular DNA synthesis .

- Selectivity : CVDU exhibits selective toxicity towards rapidly dividing cells, which is a hallmark trait for many anticancer agents. This selectivity minimizes effects on normal cells that proliferate at slower rates .

- Combination Therapy : Preliminary research suggests that combining CVDU with other antiviral or chemotherapeutic agents may enhance its efficacy through synergistic effects, warranting further investigation into combination therapies.

Propiedades

IUPAC Name |

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c15-5-8-7(16)3-9(21-8)14-4-6(1-2-10(17)18)11(19)13-12(14)20/h1-2,4,7-9,15-16H,3,5H2,(H,17,18)(H,13,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQZUENVQOQEHJ-PIXDULNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.